molecular formula C17H23N3O3 B044586 Boc-Trp-NHME CAS No. 122900-21-4

Boc-Trp-NHME

Cat. No.: B044586
CAS No.: 122900-21-4
M. Wt: 317.4 g/mol
InChI Key: ZRYIVAXOMUWFLO-AWEZNQCLSA-N
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Description

Boc-Trp-NHME, also known as tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate, is a derivative of tryptophan. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Trp-NHME typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .

Mechanism of Action

The mechanism of action of Boc-Trp-NHME involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the stepwise assembly of peptides with high precision .

Molecular Targets and Pathways: this compound itself does not have specific molecular targets, as it is primarily used as a synthetic intermediate. peptides synthesized using this compound can target various proteins and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the Boc protecting group and the methylamide functionality. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYIVAXOMUWFLO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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